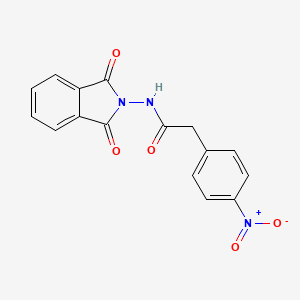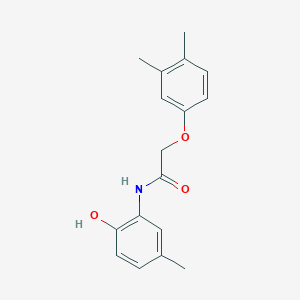
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a synthetic compound that belongs to the class of acetamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory process. By inhibiting COX-2 activity, 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide research. One potential direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurological disorders. Another potential direction is to develop more potent and selective COX-2 inhibitors that have fewer side effects than currently available drugs. Additionally, further studies are needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. Further research is needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in humans, and to develop more potent and selective COX-2 inhibitors that have fewer side effects than currently available drugs.
Méthodes De Synthèse
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized by reacting 2-hydroxy-5-methylphenylacetic acid with 3,4-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to form 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-4-7-16(19)15(8-11)18-17(20)10-21-14-6-5-12(2)13(3)9-14/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNJCUWYGIWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

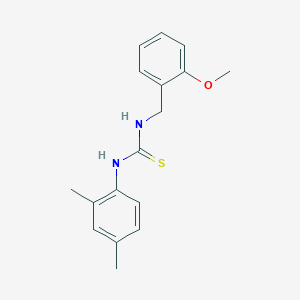
![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)

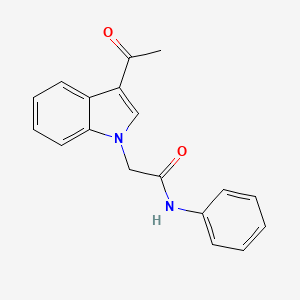

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)
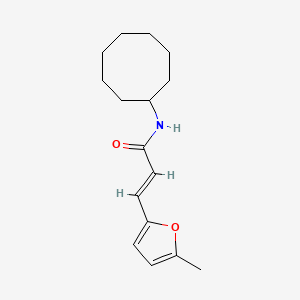
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)

![5-[(5-ethyl-2-thienyl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5750234.png)
![1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)


